molecular formula C19H16N2S3 B5709536 2-[(E)-({[2,2'-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

2-[(E)-({[2,2'-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

Cat. No.: B5709536
M. Wt: 368.5 g/mol
InChI Key: ZUXDMXPEIZYFKM-SRZZPIQSSA-N
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Description

2-[(E)-({[2,2’-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes bithienyl and benzothiophene moieties, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({[2,2’-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multiple steps, including the formation of bithienyl and benzothiophene intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({[2,2’-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the bithienyl and benzothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[(E)-({[2,2’-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(E)-({[2,2’-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({[2,2’-BITHIOPHEN]-5-YL}METHYLIDENE)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its combination of bithienyl and benzothiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-2-[(E)-(5-thiophen-2-ylthiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S3/c1-12-4-6-14-15(10-20)19(24-18(14)9-12)21-11-13-5-7-17(23-13)16-3-2-8-22-16/h2-3,5,7-8,11-12H,4,6,9H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXDMXPEIZYFKM-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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